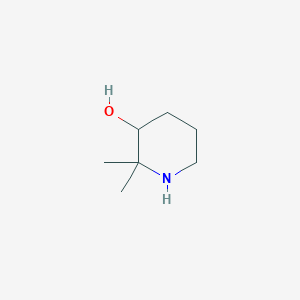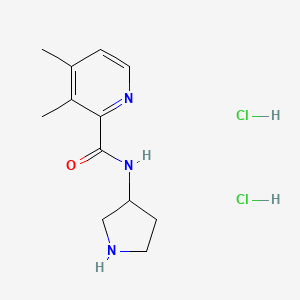
2,2-Dimethylpiperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpiperidin-3-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom This compound is notable for its structural features, which include two methyl groups attached to the second carbon and a hydroxyl group attached to the third carbon of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidin-3-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium as catalysts in hydrogenation reactions. The process involves the reduction of pyridine derivatives, followed by dehydroxylation and removal of the metalation group .
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the piperidine ring and the attached functional groups .
化学反应分析
Types of Reactions: 2,2-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2-Dimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
作用机制
The mechanism of action of 2,2-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions are crucial for its potential therapeutic effects and biological activity .
相似化合物的比较
2,6-Dimethylpiperidine: Another piperidine derivative with two methyl groups attached to the second and sixth carbon atoms.
3,3-Dimethylpiperidin-4-ol: A compound with similar structural features but with the hydroxyl group attached to the fourth carbon.
Comparison: 2,2-Dimethylpiperidin-3-ol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Compared to 2,6-Dimethylpiperidine, it has different chemical properties and reactivity due to the presence of the hydroxyl group. Similarly, 3,3-Dimethylpiperidin-4-ol has different reactivity patterns due to the position of the hydroxyl group .
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
2,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(9)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3 |
InChI 键 |
PWZKQGVBJJCKDU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCCN1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)


![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)





